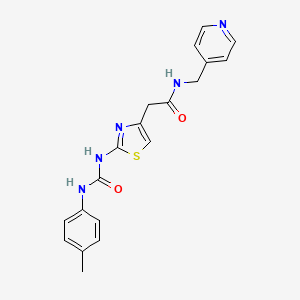
N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as PTUA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTUA is a thiazole-based compound that possesses both pyridine and urea functional groups. This compound has been synthesized through various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Structure-Activity Relationships and Metabolic Stability
The exploration of structure-activity relationships within phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the investigation of various 6,5-heterocycles, aiming to improve metabolic stability. An example includes the evaluation of heterocyclic analogues as alternatives to benzothiazole rings to reduce metabolic deacetylation, showcasing the importance of such chemical frameworks in developing potent and metabolically stable therapeutic agents (Stec et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural elucidation of imidazo[1,2-a]pyridine derivatives, acting as core fragments in drug molecules, highlight the significance of incorporating specific functional groups for achieving desired chemical and physical properties. Such studies facilitate understanding the molecular framework, including hydrogen bonding and intramolecular interactions, which are crucial for the compound's stability and biological activity (Chen et al., 2021).
Antiproliferative Activity
Research into the antiproliferative activity of new functionalized pyridine linked thiazole derivatives against various cancer cell lines, including liver carcinoma and breast cancer, underscores the therapeutic potential of these compounds. The synthesis of hybrids through specific spacer molecules and their subsequent evaluation for cytotoxicity provides insights into their mechanism of action and potential as cancer treatments (Alqahtani & Bayazeed, 2020).
Biological Activities and Molecular Docking Studies
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluation for various biological activities, including urease inhibition, illustrate the multifaceted applications of these compounds in medicinal chemistry. Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, providing a foundation for the design of more effective inhibitors (Gull et al., 2016).
Antitumor Properties
Investigations into the antitumor activity of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives against various cancer cell lines emphasize the role of specific structural motifs in enhancing anticancer activity. Such studies are pivotal in identifying promising compounds for further development and clinical evaluation (Chena et al., 2022).
Propriétés
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-2-4-15(5-3-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-6-8-20-9-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGJKWVXVTBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

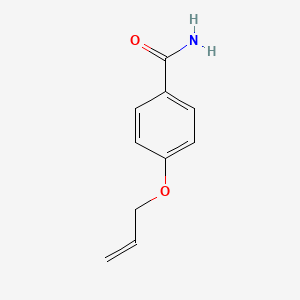
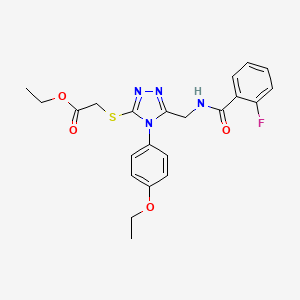
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
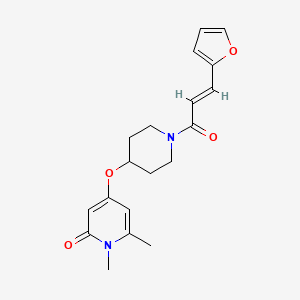

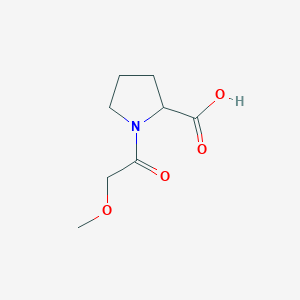
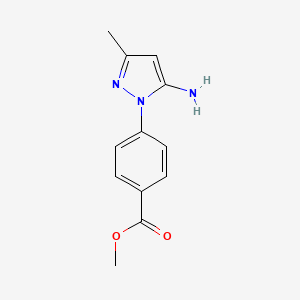

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
